Cas no 100612-62-2 (Methyl 4-n-butylbenzoylformate)
Methyl 4-n-butylbenzoylformate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-n-butylbenzoylformate
-
- MDL: MFCD11617603
- Inchi: 1S/C13H16O3/c1-3-4-5-10-6-8-11(9-7-10)12(14)13(15)16-2/h6-9H,3-5H2,1-2H3
- InChI Key: UGEALIHVJQKFOS-UHFFFAOYSA-N
- SMILES: C(C(=O)C1=CC=C(CCCC)C=C1)(OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
Methyl 4-n-butylbenzoylformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB433713-1g |
Methyl 4-n-butylbenzoylformate; . |
100612-62-2 | 1g |
€1621.70 | 2025-02-15 | ||
| abcr | AB433713-5g |
Methyl 4-n-butylbenzoylformate |
100612-62-2 | 5g |
€1373.40 | 2023-09-04 | ||
| abcr | AB433713-1 g |
Methyl 4-n-butylbenzoylformate |
100612-62-2 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB433713-5 g |
Methyl 4-n-butylbenzoylformate |
100612-62-2 | 5g |
€1,373.40 | 2023-04-23 |
Methyl 4-n-butylbenzoylformate Suppliers
Methyl 4-n-butylbenzoylformate Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Methyl 4-n-butylbenzoylformate
Methyl 4-n-Butylbenzoylformate (CAS No. 100612-62-2): An Overview and Recent Developments
Methyl 4-n-butylbenzoylformate (CAS No. 100612-62-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which combines a benzoylformate moiety with a butyl group, making it an intriguing candidate for various applications. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the research and application of Methyl 4-n-butylbenzoylformate.
The chemical structure of Methyl 4-n-butylbenzoylformate consists of a benzene ring substituted with a butyl group at the para position, and an ester group attached to the carbonyl carbon. The presence of these functional groups imparts specific reactivity and solubility properties to the molecule. The compound is typically synthesized through a series of well-defined chemical reactions, including esterification and condensation processes. These synthetic routes are well-documented in the literature and have been optimized to achieve high yields and purity levels.
One of the key applications of Methyl 4-n-butylbenzoylformate is in organic synthesis, where it serves as a valuable building block for the construction of more complex molecules. Its reactivity and functional group versatility make it an ideal intermediate for various transformations. For instance, recent studies have explored the use of Methyl 4-n-butylbenzoylformate in the synthesis of novel pharmaceutical compounds, particularly those targeting specific biological pathways. These studies highlight the potential of this compound as a platform for developing new therapeutic agents.
In the realm of pharmaceutical research, Methyl 4-n-butylbenzoylformate has shown promise in several areas. One notable application is its use as a precursor in the synthesis of anti-inflammatory drugs. The butyl substituent on the benzene ring can influence the pharmacokinetic properties of the final drug product, potentially enhancing its efficacy and reducing side effects. Additionally, recent research has investigated the use of Methyl 4-n-butylbenzoylformate in the development of antiviral agents, particularly against emerging viral threats such as SARS-CoV-2. These studies have demonstrated that derivatives of this compound can exhibit potent antiviral activity, making them potential candidates for further drug development.
Beyond pharmaceutical applications, Methyl 4-n-butylbenzoylformate has also found utility in materials science. Its unique structure makes it suitable for use in the synthesis of functional polymers and coatings. For example, researchers have explored its incorporation into polymer matrices to enhance their mechanical properties and thermal stability. The resulting materials have shown improved performance in various applications, including electronic devices and structural components.
The environmental impact of chemicals is an increasingly important consideration in their development and use. Recent studies have evaluated the environmental fate and toxicity of Methyl 4-n-butylbenzoylformate. These assessments have generally indicated that the compound exhibits low toxicity and minimal environmental persistence under typical usage conditions. However, ongoing research continues to monitor its behavior in different environmental settings to ensure its safe application.
In conclusion, Methyl 4-n-butylbenzoylformate (CAS No. 100612-62-2) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and versatile reactivity make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new applications and insights into the properties of this compound will emerge, further solidifying its importance in various scientific fields.
100612-62-2 (Methyl 4-n-butylbenzoylformate) Related Products
- 20577-73-5(Methyl 2,4-dioxo-4-phenylbutanoate)
- 5524-56-1(ethyl 2-(4-methylphenyl)-2-oxoacetate)
- 66644-68-6(Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester)
- 15206-55-0(Methyl benzoylformate)
- 1603-79-8(Ethyl benzoylformate)
- 76798-27-1(Benzenehexanoic acid, a,g,e-trioxo-, methyl ester)
- 5524-55-0(Butyl 2-oxo-2-phenylacetate)
- 134839-87-5(Benzeneacetic acid, a-oxo-, methyl-d3 ester (9CI))
- 39757-29-4(methyl 4-(4-methylphenyl)-2,4-dioxobutanoate)
- 81065-82-9(Benzeneacetic acid,methyl-a-oxo- (9CI))